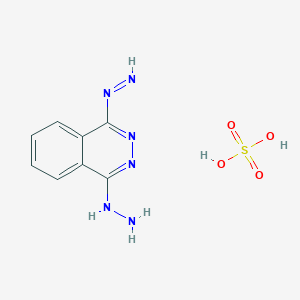
(4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid, also known as dihydralazine sulfate, is a compound with significant pharmacological properties. It is primarily used as an antihypertensive agent, which means it helps to lower blood pressure. This compound is a derivative of hydrazine and phthalazine, and it is often used in medical settings to manage conditions such as hypertension and heart failure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid typically involves the reaction of hydrazine derivatives with phthalazine. One common method is the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds, which forms the phthalazine ring. This reaction is usually carried out under mild conditions and can be facilitated by various catalysts .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and it may involve additional steps such as purification and crystallization to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various phthalazine derivatives, which can have different pharmacological properties. For example, oxidation can lead to the formation of phthalazinone derivatives, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
(4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its antihypertensive properties.
Medicine: It is used in the treatment of hypertension and heart failure. Research is ongoing to explore its potential in other medical conditions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of (4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid involves its interaction with vascular smooth muscle cells. It causes vasodilation by relaxing the smooth muscles, which leads to a decrease in blood pressure. The compound achieves this by inhibiting the action of certain enzymes and receptors involved in muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydralazine: Another antihypertensive agent with a similar structure and mechanism of action.
Phthalazinone derivatives: These compounds share the phthalazine core and have various pharmacological properties
Uniqueness
What sets (4-Diazenylphthalazin-1-yl)hydrazine;sulfuric acid apart is its specific combination of hydrazine and phthalazine, which gives it unique pharmacological properties. Its ability to effectively lower blood pressure with relatively few side effects makes it a valuable compound in medical treatments .
Eigenschaften
Molekularformel |
C8H10N6O4S |
|---|---|
Molekulargewicht |
286.27 g/mol |
IUPAC-Name |
(4-diazenylphthalazin-1-yl)hydrazine;sulfuric acid |
InChI |
InChI=1S/C8H8N6.H2O4S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4,9H,10H2,(H,12,14);(H2,1,2,3,4) |
InChI-Schlüssel |
LWEWZQDULRVHDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=C2N=N)NN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12358609.png)

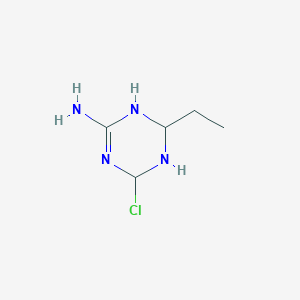

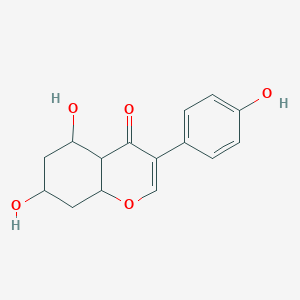
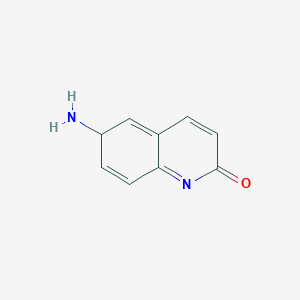
![7-Benzyl-1,2,3,4a,5,6,8,8a-octahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358676.png)
![9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12358682.png)


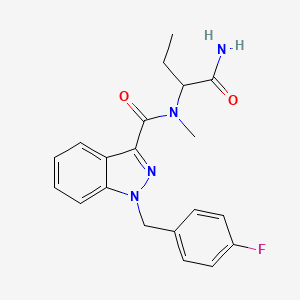
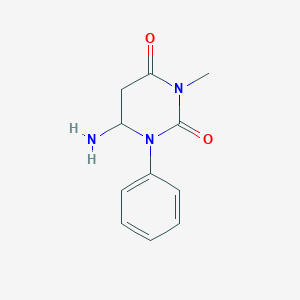
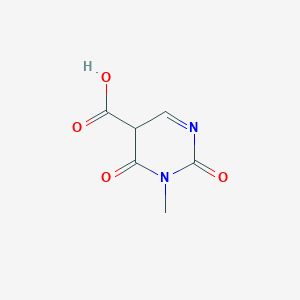
![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12358727.png)
